2-Bromo-4-chloro-N-cyclobutylbenzamide
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Overview
Description
2-Bromo-4-chloro-N-cyclobutylbenzamide is a chemical compound with the molecular formula C11H11BrClNO It is a derivative of benzamide, featuring bromine and chlorine substituents on the benzene ring, along with a cyclobutyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-N-cyclobutylbenzamide typically involves the following steps:
Electrophilic Bromination: The starting material, 4-chloroaniline, undergoes electrophilic bromination to introduce the bromine substituent at the 2-position of the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-N-cyclobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation may produce a carboxylic acid or ketone .
Scientific Research Applications
2-Bromo-4-chloro-N-cyclobutylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-N-cyclobutylbenzamide involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are not well-characterized, but the compound’s structural features suggest potential interactions with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloroaniline: A precursor in the synthesis of 2-Bromo-4-chloro-N-cyclobutylbenzamide.
2-Bromo-4-chlorobenzonitrile: Another bromine and chlorine-substituted benzene derivative with different functional groups.
2-Bromo-4-chlorobenzoic acid: A compound with similar substituents but a carboxylic acid functional group.
Uniqueness
This compound is unique due to the presence of the cyclobutyl group attached to the amide nitrogen, which distinguishes it from other similar compounds. This structural feature may impart unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-bromo-4-chloro-N-cyclobutylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-10-6-7(13)4-5-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQIWGLFWWYHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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